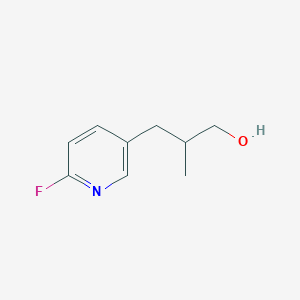
1-benzyl-3,7-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3,7-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine derivatives family. This compound features a benzyl group, two methyl groups, and a phenethylamino group attached to the purine ring system. Due to its intricate structure, it has garnered interest in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3,7-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting with the base purine structure. The process may include:
Benzyl Protection: The purine core is first protected using a benzyl group to prevent unwanted reactions at this site.
Methylation: Introduction of methyl groups at the 3 and 7 positions of the purine ring.
Phenethylamino Group Addition: The phenethylamino group is introduced at the 8 position through a nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency and safety.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Substitution reactions are common, where functional groups on the purine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like phenethylamine under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may have different biological activities.
Substitution Products: New derivatives with different functional groups attached to the purine ring.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand purine metabolism and its role in cellular processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-benzyl-3,7-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione exerts its effects involves its interaction with specific molecular targets. The phenethylamino group, in particular, may interact with receptors or enzymes, influencing various biochemical pathways. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparaison Avec Des Composés Similaires
1,3,7-Trimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione: A closely related compound with a piperazine group instead of phenethylamino.
8-Phenyl-1,3,7-trimethylxanthine: Another purine derivative with a phenyl group at the 8 position.
Uniqueness: 1-Benzyl-3,7-dimethyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione stands out due to its unique combination of functional groups, which can lead to distinct biological activities and applications compared to its similar counterparts.
This compound's intricate structure and diverse applications make it a valuable subject of study in various scientific disciplines. Its potential in drug development and industrial applications continues to drive research and innovation.
Does this cover everything you were looking for, or is there a specific aspect you'd like more detail on?
Propriétés
IUPAC Name |
1-benzyl-3,7-dimethyl-8-(2-phenylethylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-25-18-19(24-21(25)23-14-13-16-9-5-3-6-10-16)26(2)22(29)27(20(18)28)15-17-11-7-4-8-12-17/h3-12H,13-15H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZYMCHAVSUEEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCCC3=CC=CC=C3)N(C(=O)N(C2=O)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(5-chlorothiophene-2-sulfonamido)-1-(4-methylphenyl)ethoxy]ethan-1-ol](/img/structure/B2846903.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)pivalamide](/img/structure/B2846905.png)



![2-(2-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-2-oxoethyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2846913.png)
![7-(3-chloro-2-methylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2846914.png)

![N-cyclohexyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2846919.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2846921.png)
![1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}-2-ethylbutan-1-one](/img/structure/B2846922.png)
![4-[2-(4-fluorophenoxy)ethylsulfanyl]-5-(2-methylpropyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B2846923.png)
![2-chloro-N-[2-[(2,5-diphenylpyrazol-3-yl)amino]phenyl]acetamide](/img/structure/B2846925.png)
